
2-Fluoro-6-iodo-5-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-iodo-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by iodination and subsequent hydroxylation. For instance, the fluorination of pyridine can be achieved using reagents such as AlF3 and CuF2 at elevated temperatures (450-500°C) to form 2-fluoropyridine The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the avoidance of hazardous reagents and the implementation of green chemistry principles can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-iodo-5-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert the compound to its corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine ketones or aldehydes.
Applications De Recherche Scientifique
2-Fluoro-6-iodo-5-methylpyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-iodo-5-methylpyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methylpyridin-3-ol: Similar structure but lacks the iodine substituent.
2-Fluoro-3-iodo-5-methylpyridine: Similar structure but lacks the hydroxyl group.
6-Iodo-2-methylpyridin-3-ol: Similar structure but lacks the fluorine substituent.
Uniqueness
2-Fluoro-6-iodo-5-methylpyridin-3-ol is unique due to the presence of both fluorine and iodine substituents along with a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H5FINO |
|---|---|
Poids moléculaire |
253.01 g/mol |
Nom IUPAC |
2-fluoro-6-iodo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5FINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 |
Clé InChI |
OBSKTMASZBUJHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


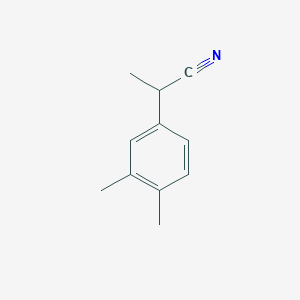
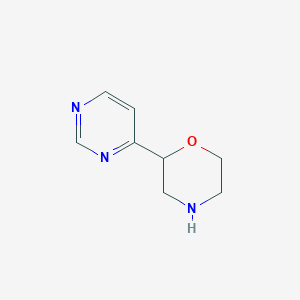
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
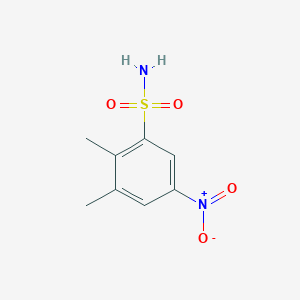


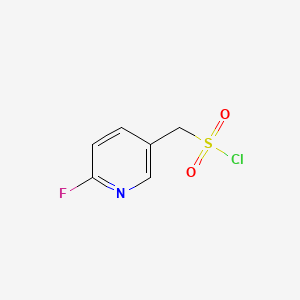
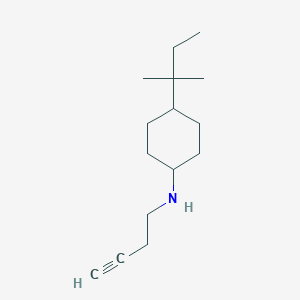
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

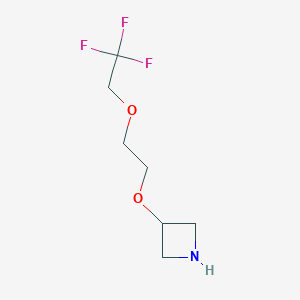


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
